molecular formula C16H15ClO3 B2919115 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-32-5

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2919115
CAS No.: 351066-32-5
M. Wt: 290.74
InChI Key: ANGRDQJZKXBQFY-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H15ClO3. It is characterized by the presence of a chloro group, a methoxy group, and a benzyl ether group attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-chloro-5-methoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methoxy groups may also contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is unique due to the combination of functional groups it possesses.

Biological Activity

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16_{16}H15_{15}ClO3_3. Its unique structure, featuring a chloro group, a methoxy group, and a benzyl ether group, positions it as a compound of interest in various biological studies. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

The compound can be synthesized through the reaction of 3-chloro-5-methoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide. The synthesis typically occurs under reflux conditions to optimize yield and purity.

Anticancer Potential

The compound's potential as an anticancer agent has been highlighted in several studies. For example, similar compounds have been shown to induce apoptosis in cancer cell lines by modulating the Bcl-2/Bax ratio and activating caspase pathways . While direct studies on this specific compound remain sparse, the structural features suggest it may interact with critical cellular pathways involved in cancer progression.

The biological activity of this compound is hypothesized to involve its interaction with nucleophilic sites on proteins and enzymes due to its aldehyde group. This interaction can potentially alter enzyme functions or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.

Study on Anticancer Activity

A study evaluating similar benzaldehyde derivatives reported that compounds with methoxy and chloro substituents exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of these functional groups was correlated with increased binding affinity to estrogen receptors, suggesting a potential mechanism for anticancer activity .

Antimicrobial Screening

In another investigation, benzaldehyde derivatives were screened for antimicrobial activity. The results indicated that specific substitutions could enhance the antibacterial efficacy against Gram-positive bacteria. The study concluded that further exploration into the structure-activity relationship (SAR) could yield more potent antimicrobial agents .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological ActivityReference
3-Chloro-5-methoxybenzaldehydeStructureModerate antibacterial
4-Methylbenzyl chlorideN/APrecursor in synthesis
Benzaldehyde derivativesVariesAnticancer, antimicrobial

Properties

IUPAC Name

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGRDQJZKXBQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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